- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

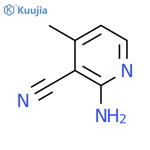

3-Cyano-4-methyl-2-pyridone structure

اسم المنتج:3-Cyano-4-methyl-2-pyridone

كاس عدد:93271-59-1

وسط:C7H6N2O

ميغاواط:134.13534116745

MDL:MFCD00716620

CID:61618

PubChem ID:10606782

3-Cyano-4-methyl-2-pyridone الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 2-Hydroxy-4-methylnicotinonitrile

- 3-Cyano-4-methyl-2-pyridone

- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile

- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile

- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile

- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)

- 2-Hydroxy-4-methylpyridine-3-carbonitrile

- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Z1198154735

- XSJRLWNOZDULKJ-UHFFFAOYSA-N

- DB-028100

- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-

- SB52872

- SCHEMBL296497

- 4-methyl-3-cyano-2-pyridone

- 3-cyano-4-methylpyridone

- F17472

- MFCD00716620

- CS-10692

- SY007009

- CS-0037171

- DTXSID20442322

- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile

- AKOS006274540

- 2-hydroxy-3-cyano-4-methylpyridine

- 93271-59-1

- AKOS015891765

- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE

- EN300-98342

- 2-hydroxy-4-methyl-3-cyanopyridine

-

- MDL: MFCD00716620

- نواة داخلي: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)

- مفتاح Inchi: XSJRLWNOZDULKJ-UHFFFAOYSA-N

- ابتسامات: N#CC1=C(C)C=CNC1=O

حساب السمة

- نوعية دقيقة: 134.04800

- النظائر كتلة واحدة: 134.048012819g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 1

- عدد مستقبلات الهيدروجين بوند: 3

- عدد الذرات الثقيلة: 10

- تدوير ملزمة العد: 0

- تعقيدات: 277

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 0.1

- طوبولوجي سطح القطب: 52.9Ų

الخصائص التجريبية

- كثيف: 1.209

- نقطة الغليان: 337.7℃ at 760 mmHg

- نقطة الوميض: 158.005℃

- انكسار: 1.553

- بسا: 56.65000

- لوغب: 0.55498

3-Cyano-4-methyl-2-pyridone أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H332-H335

- تحذير: P280-P305+P351+P338-P310

- ظروف التخزين:Inert atmosphere,Room Temperature(BD75655)

3-Cyano-4-methyl-2-pyridone بيانات الجمارك

- رمز النظام المنسق:2933399090

- بيانات الجمارك:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Cyano-4-methyl-2-pyridone الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |

4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 98% | 250mg |

¥46.00 | 2024-04-25 | |

| abcr | AB284942-1 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 1g |

€136.80 | 2022-06-11 | ||

| abcr | AB284942-25 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 25g |

€800.40 | 2022-06-11 | ||

| Enamine | EN300-7181089-10g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 10g |

$313.0 | 2023-09-01 | |

| Enamine | EN300-7181089-50g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 50g |

$1109.0 | 2023-09-01 | |

| abcr | AB284942-25g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |

93271-59-1 | 97% | 25g |

€473.80 | 2024-04-15 | |

| eNovation Chemicals LLC | D689007-25g |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | >97% | 25g |

$125 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1298483-25G |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 97% | 25g |

$150 | 2024-07-21 | |

| TRC | C987913-500mg |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | 500mg |

$87.00 | 2023-05-18 | ||

| Apollo Scientific | OR300781-1g |

3-Cyano-2-hydroxy-4-methylpyridine |

93271-59-1 | 97+% | 1g |

£15.00 | 2025-02-19 |

3-Cyano-4-methyl-2-pyridone طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Potassium carbonate

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

المراجع

- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

المراجع

- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

المراجع

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

المراجع

- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

المراجع

- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

المراجع

- Improved synthesis of 2-chloro-3-amino-4-methylpyridine, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt

المراجع

- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Sulfuric acid

1.2 Solvents: Water

1.2 Solvents: Water

المراجع

- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt

المراجع

- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

المراجع

- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

المراجع

- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine, Vibrational Spectroscopy, 2010, 53(2), 189-198

طريقة الإنتاج 13

رد فعل الشرط

1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

المراجع

- A concise synthesis of 2-chloro-3-amino-4-methylpyridine, Research on Chemical Intermediates, 2011, 37(6), 599-604

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid

المراجع

- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines, Pharmazie, 1999, 54(8), 571-574

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C

المراجع

- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

المراجع

- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,

طريقة الإنتاج 17

رد فعل الشرط

المراجع

- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

طريقة الإنتاج 18

رد فعل الشرط

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

المراجع

- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system, European Journal of Medicinal Chemistry, 2018, 154, 155-171

طريقة الإنتاج 19

رد فعل الشرط

المراجع

- Studies on the preparation of 3,4-disubstituted 2-methoxypyridines, Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

- 2-Cyanoacetamide

- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile

- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

- 2-Butenamide, 2-cyano-3-methyl-

- 2-chloro-4-methylpyridin-3-amine

- 2-Amino-4-methylpyridine-3-carbonitrile

- 4,4-Dimethoxybutan-2-one

- N,N-Dimethylformamide diethyl acetal

- Ethyl formate

- Ethyl acetoacetate

- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-

- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-

- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-

3-Cyano-4-methyl-2-pyridone Preparation Products

3-Cyano-4-methyl-2-pyridone الوثائق ذات الصلة

-

Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

93271-59-1 (3-Cyano-4-methyl-2-pyridone) منتجات ذات صلة

- 23328-64-5(4-Ethyl-2,6-dihydroxynicotinonitrile)

- 2044714-32-9(N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride)

- 2229072-02-8(2-(2-amino-1,1-difluoropropan-2-yl)-4-nitrophenol)

- 2173535-40-3(1H-Pyrazole, 3-(4-chlorophenyl)-5-(1-methylethyl)-)

- 1250404-35-3(5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid)

- 1509564-50-4(2,6-DIOXASPIRO4.5DECAN-9-YLHYDRAZINE)

- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)

- 946229-54-5(8-(4-methylphenyl)-4-oxo-N-propyl-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)

- 1340172-54-4(1-(benzyloxy)carbonyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid)

- 15724-70-6(3,6-Diacetamidoacridine)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

نقاء:99%

كمية:25g

الأسعار ($):248.0